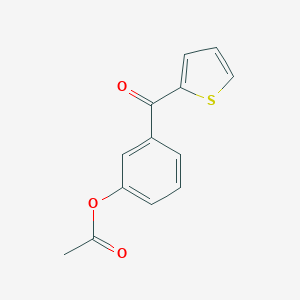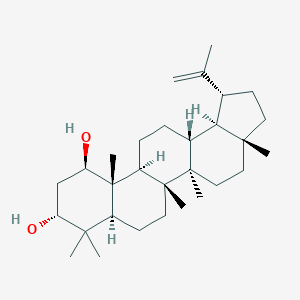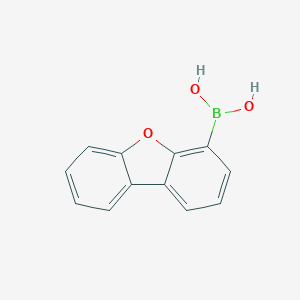
Dibenzofuran-4-boronic acid
Overview
Description
Dibenzofuran-4-boronic acid (DBFBA) is a boronic acid that has been used as a cross-coupling agent in the Suzuki coupling reaction . It is an off-white to beige powder .
Synthesis Analysis
The synthesis of Dibenzofuran-4-boronic acid involves dissolving 4-bromodibenzofuran in anhydrous tetrahydrofuran (THF) under an argon atmosphere . This process is carried out in a three-necked flask .Molecular Structure Analysis
The empirical formula of Dibenzofuran-4-boronic acid is C12H9BO3 . Its molecular weight is 212.01 .Physical And Chemical Properties Analysis
Dibenzofuran-4-boronic acid is an off-white to beige powder . It has a molecular weight of 212.01 and its melting point is between 286-291 °C .Scientific Research Applications
Organic Synthesis
Dibenzofuran-4-boronic acid is used in organic synthesis . It is a key component in the Suzuki-Miyaura cross-coupling reaction , an important and extensively used reaction in organic chemistry .
Polymer Science
The Suzuki-Miyaura cross-coupling reaction, which involves Dibenzofuran-4-boronic acid, also has applications in polymer science . This reaction is used to create complex polymers with specific properties.
Pharmaceutical Industry
The Suzuki-Miyaura cross-coupling reaction is also used in the fine chemicals and pharmaceutical industries . Dibenzofuran-4-boronic acid can be used to synthesize various pharmaceutical compounds.
Sensing Applications
Dibenzofuran-4-boronic acid can be used in the development of fluorescent sensors . For example, it can be combined with other compounds like pyrene to create sensors for catechol and its amino-derivatives such as dopamine, DOPA, and DOPAC .
Catalysis
Borinic acids, a class of compounds that includes Dibenzofuran-4-boronic acid, are used in catalysis . They can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .
Bioactive Compounds
Borinic acids, including Dibenzofuran-4-boronic acid, have been used as bioactive compounds . They have shown potential in various biological applications .
Mechanism of Action
Target of Action
Dibenzofuran-4-boronic acid (DBFBA) is a boronic acid that has been used as a cross-coupling agent in the Suzuki coupling reaction . It is often coupled with imidazole derivatives to form anti-inflammatory compounds . The bond cleavage and hydrogen bonding properties of DBFBA make it a good target for drug synthesis .
Mode of Action
The Suzuki–Miyaura (SM) coupling reaction is an important and extensively used reaction in organic chemistry . DBFBA participates in this reaction, which involves the coupling of an organoboron compound (like DBFBA) with an organic halide . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving DBFBA . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used to form carbon-carbon bonds . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The primary result of DBFBA’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry, including applications in polymer science and in the fine chemicals and pharmaceutical industries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DBFBA. Spillage is unlikely to penetrate the soil . It may form an explosive dust-air mixture if dispersed . It’s recommended to store DBFBA in a dark place, sealed in dry, at room temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
dibenzofuran-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHUJRZYLRVVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3O2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370219 | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzofuran-4-boronic acid | |
CAS RN |
100124-06-9 | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


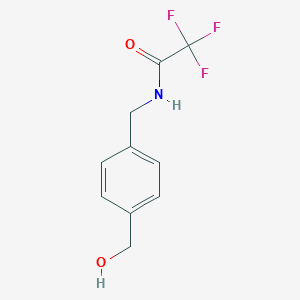
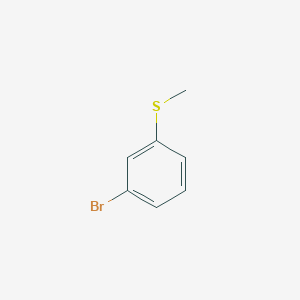
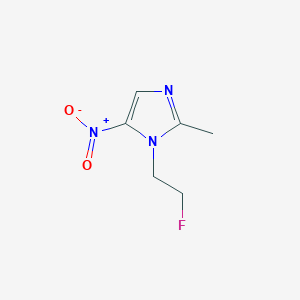
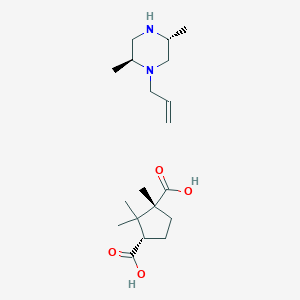

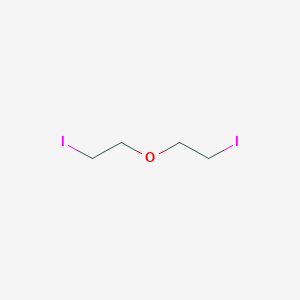

![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)

